(E)-6-(3-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-(3-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C16H10FN5S and its molecular weight is 323.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Insecticidal Assessment
A precursor related to the mentioned compound was used to synthesize various heterocycles, including thiadiazole derivatives, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The synthesis utilized various methods to create compounds with potential insecticidal properties, highlighting the chemical versatility and applicability of such derivatives in pest management strategies (Fadda et al., 2017).
Antioxidant and Anticancer Properties
Research on triazolo-thiadiazoles, closely related to the specified compound, explored their in vitro antioxidant properties and anticancer activity. These studies revealed potent cytotoxic effects on hepatocellular carcinoma cell lines, indicating the potential for these compounds in cancer therapy (Sunil et al., 2010).
Anticancer Activity of Fluorinated Derivatives
A series of fluorinated derivatives of the triazolo[3,4-b][1,3,4]thiadiazoles showed moderate to good antiproliferative potency against various cancerous cell lines. This research suggests that fluorine substitution on the triazolo[3,4-b][1,3,4]thiadiazole core can enhance anticancer activity, offering a pathway for the development of new anticancer drugs (Chowrasia et al., 2017).
Antimicrobial Activity
The synthesis of thiophene-based heterocycles, including derivatives of triazolo[3,4-b][1,3,4]thiadiazoles, demonstrated potent antimicrobial activity against various pathogens. This research underscores the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mabkhot et al., 2016).
Mechanism of Action
Target of Action
Compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold, like “(E)-6-(3-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole”, have been found to exhibit diverse pharmacological activities . They can act on a variety of targets, including enzymes like carbonic anhydrase and cholinesterase .
Mode of Action
The mode of action of “this compound” would depend on its specific target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .
Biochemical Pathways
The biochemical pathways affected by “this compound” would depend on its specific targets. If it inhibits an enzyme, it could disrupt the pathway that the enzyme is involved in .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. If it acts as an enzyme inhibitor, it could lead to a decrease in the production of the product of the enzyme-catalyzed reaction .
Properties
IUPAC Name |
6-[(E)-2-(3-fluorophenyl)ethenyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5S/c17-13-5-1-3-11(9-13)6-7-14-21-22-15(19-20-16(22)23-14)12-4-2-8-18-10-12/h1-10H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVLQUZQDCIKCS-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.